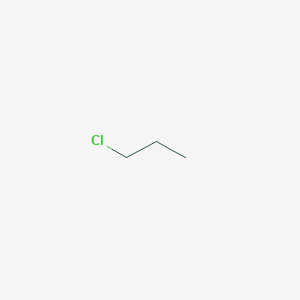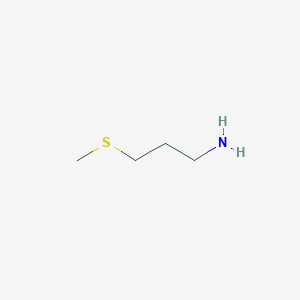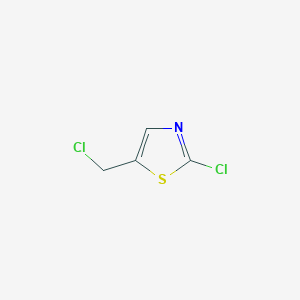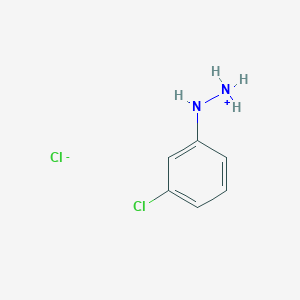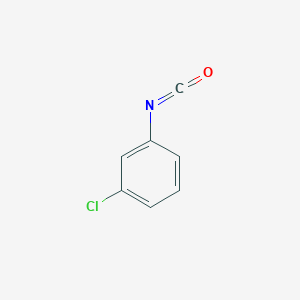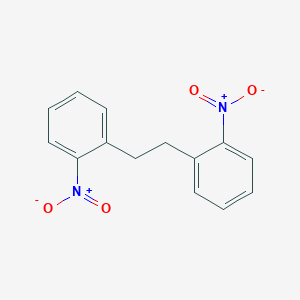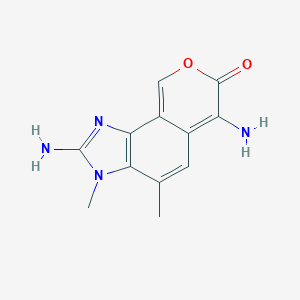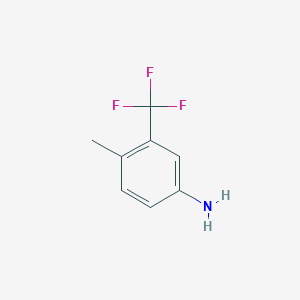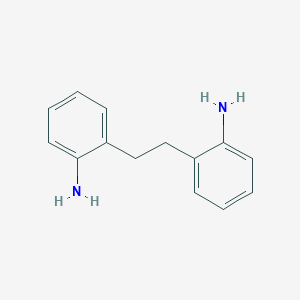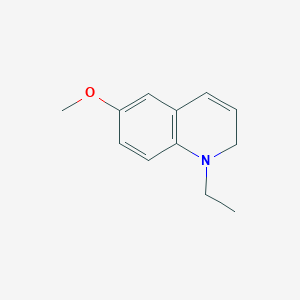
6-Methoxy-N-ethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-ethyl-1,2-dihydroquinoline (MEDQ) is a chemical compound that has been studied for its potential applications in various scientific research areas. MEDQ is a heterocyclic compound that contains a quinoline ring system with a methoxy group and an ethyl group attached to it. In
Wissenschaftliche Forschungsanwendungen
6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential applications in various scientific research areas. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline is not fully understood. However, it has been proposed that 6-Methoxy-N-ethyl-1,2-dihydroquinoline exerts its effects through the modulation of various signaling pathways. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which plays a crucial role in the antioxidant defense system.
Biochemische Und Physiologische Effekte
6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxy-N-ethyl-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has also been found to exhibit low toxicity and high solubility in water. However, the limitations of 6-Methoxy-N-ethyl-1,2-dihydroquinoline include its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 6-Methoxy-N-ethyl-1,2-dihydroquinoline. One direction is to explore the potential use of 6-Methoxy-N-ethyl-1,2-dihydroquinoline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of 6-Methoxy-N-ethyl-1,2-dihydroquinoline in the treatment of cancer and diabetes. Further research is needed to fully understand the mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 6-Methoxy-N-ethyl-1,2-dihydroquinoline is a chemical compound that has been studied for its potential applications in various scientific research areas. The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, and diabetes. Further research is needed to fully understand the mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline and its potential applications in various scientific research areas.
Synthesemethoden
The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain 6-Methoxy-N-ethyl-1,2-dihydroquinoline. This synthesis method has been optimized to obtain high yields and purity of 6-Methoxy-N-ethyl-1,2-dihydroquinoline.
Eigenschaften
CAS-Nummer |
134907-09-8 |
|---|---|
Produktname |
6-Methoxy-N-ethyl-1,2-dihydroquinoline |
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-ethyl-6-methoxy-2H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
ZCQFQIMBLGRKHC-UHFFFAOYSA-N |
SMILES |
CCN1CC=CC2=C1C=CC(=C2)OC |
Kanonische SMILES |
CCN1CC=CC2=C1C=CC(=C2)OC |
Andere CAS-Nummern |
134907-09-8 |
Synonyme |
6-diH-MEQ 6-methoxy-N-ethyl-1,2-dihydroquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
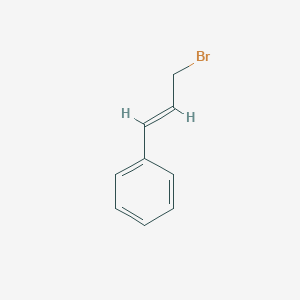
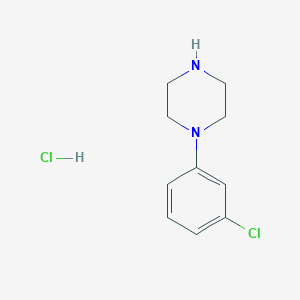
![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
